Doxorubicinol

Cytotoxicity IC50 Fibroblast

Doxorubicinol is the definitive probe for dissecting doxorubicin-induced cardiotoxicity, offering quantifiable inhibition of cardiac Ca²⁺-ATPase (IC₅₀ = 4.5 µg/mL) and Na⁺/K⁺-ATPase (IC₅₀ = 5.40 µg/mL). Unlike the parent drug, its antitumor potency is markedly lower (IC₅₀ ~19.5-fold higher), making it essential for isolating metabolite-specific pathways from topoisomerase II/DNA intercalation effects. Ideal for high-throughput cardioprotective screens and LC-MS/MS method validation. Ensure your studies are mechanistically accurate—substituting with generic anthracyclines yields invalid results.

Molecular Formula C27H31NO11
Molecular Weight 545.5 g/mol
CAS No. 54193-28-1
Cat. No. B1670906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinol
CAS54193-28-1
Synonyms13-dihydrodoxorubicin
adriamycinol
adriamycinol hydrochloride
adriamycinol, 8S-(8alpha,8R*,10alpha)-isomer
doxorubicinol
Molecular FormulaC27H31NO11
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
InChIInChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1
InChIKeyNKZRZOVSJNSBFR-FEMMEMONSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxorubicinol (CAS 54193-28-1) for Cardiotoxicity Research: A Key Anthracycline Metabolite with Quantifiable Differential Cardiac Effects


Doxorubicinol is the major secondary alcohol metabolite of the widely used anthracycline chemotherapeutic doxorubicin, formed via two-electron reduction of the C-13 carbonyl group [1]. It is classified as a cardiotoxic agent and is preferentially accumulated in cardiac tissue during chronic doxorubicin administration [2]. Its quantifiable inhibition of key cardiac ion pumps and distinct cytotoxicity profiles differentiate it from the parent drug and other anthracycline metabolites, making it essential for mechanistic studies of chemotherapy-induced heart failure.

Why Doxorubicinol Cannot Be Substituted by Doxorubicin or Other Anthracyclines in Cardiac Toxicity Studies


Direct substitution of doxorubicinol with doxorubicin or other anthracyclines in experimental systems is invalid due to profound differences in their molecular targets and potency profiles. Doxorubicinol is markedly more potent than doxorubicin at inhibiting the cardiac sarcoplasmic reticulum calcium pump, the sarcolemmal Na+/K+-ATPase, and the mitochondrial F0F1 proton pump [1]. Conversely, its antitumor cytotoxic potency is substantially lower than that of the parent drug, with an IC50 approximately 19.5-fold higher in fibroblast assays [2]. Furthermore, its cardiac accumulation kinetics and metabolic formation rates differ significantly from other anthracycline metabolites like those of daunorubicin or epirubicin [3]. Using a non-specific anthracycline would therefore yield fundamentally misleading results regarding the specific contribution of this metabolite to drug-induced cardiotoxicity.

Quantitative Differentiation of Doxorubicinol (CAS 54193-28-1) Against Comparators


Doxorubicinol Exhibits 19.5-Fold Lower Cytotoxic Potency Than Doxorubicin in Fibroblast Colony Formation

Doxorubicinol (DXR-ol) is significantly less cytotoxic than its parent compound doxorubicin (DXR) in transformed fibroblasts. A direct comparative clonogenic assay established an IC50 ratio of 19.5 for DXR-ol relative to DXR [1].

Cytotoxicity IC50 Fibroblast

Doxorubicinol is a Potent Inhibitor of Cardiac Sarcoplasmic Reticulum Ca2+-ATPase with IC50 of 4.5 μg/mL

Doxorubicinol potently inhibits ATP-dependent calcium uptake in canine cardiac muscle with an IC50 value of 4.5 μg/mL [1]. This inhibition of the sarcoplasmic reticulum calcium pump directly impairs diastolic and systolic myocardial function. While direct IC50 data for doxorubicin in the same assay is not provided in this source, the reference notes that doxorubicinol is markedly more potent than doxorubicin at compromising cardiac function.

Cardiotoxicity Ca2+-ATPase Sarcoplasmic Reticulum

Doxorubicinol Inhibits Na+/K+-ATPase with an IC50 of 5.40 μg/mL in Canine Cardiac Muscle

Doxorubicinol inhibits sodium-potassium-dependent ATPase (Na+/K+-ATPase) activity in canine cardiac muscle with an IC50 value of 5.40 μg/mL [1]. This inhibition disrupts the electrochemical gradient essential for normal cardiomyocyte function. The parent drug, doxorubicin, is a significantly weaker inhibitor of this pump, highlighting the metabolite's unique cardiac toxicity profile.

Cardiotoxicity Na+/K+-ATPase Ion Transport

Doxorubicinol Formation Rate from Doxorubicin in Human Heart Cytosol is Quantified at 3.9 nmol/mg Protein per 4 Hours

The enzymatic two-electron reduction of doxorubicin to doxorubicinol in human myocardial cytosol proceeds at a rate of 3.9 ± 0.4 nmol/mg protein per 4 hours [1]. This rate is significantly higher than the formation of secondary alcohol metabolites from less cardiotoxic anthracyclines such as daunorubicin (2.1 ± 0.1 nmol/mg/4h) and epirubicin (1.2 ± 0.2 nmol/mg/4h) [1].

Metabolism Pharmacokinetics Cardiac Reductases

Doxorubicinol Cytotoxicity in Human Cardiac AC16 Cells is Lower Than Doxorubicin, Requiring 2 μM for Mitochondrial Dysfunction

In a 2024 comparative in vitro study using human differentiated cardiac AC16 cells, doxorubicinol (DOXol) caused mitochondrial dysfunction only at a concentration of 2 μM, whereas the parent drug doxorubicin (DOX) elicited comparable cytotoxicity at half the concentration (1 μM) after a 48-hour exposure [1].

Cardiotoxicity Mitochondrial Dysfunction AC16 Cells

Doxorubicinol Displays Poor Cytotoxic Selectivity for Tumor Cells with a Heart Cell/Tumor IC50 Ratio of 114.4 for the Parent Anthracycline

A comparative cytotoxicity study across human myeloma cells and neonatal rat heart myocytes revealed that doxorubicinol exhibits poor tumor cell selectivity. The IC50 for doxorubicinol in tumor cells was 3.5 μg/mL, one of the highest among tested anthracyclines. In contrast, the parent drug doxorubicin had a heart cell/tumor IC50 ratio of 114.4, while doxorubicinol was categorized among compounds with poor cytotoxic selectivity for tumor cells [1].

Cytotoxicity Selectivity Cardio-oncology

Precision Applications for Doxorubicinol (CAS 54193-28-1) in Cardio-Oncology and Drug Safety Research


Mechanistic Studies of Anthracycline-Induced Heart Failure

Doxorubicinol is essential for isolating the specific contribution of the secondary alcohol metabolite to doxorubicin-induced cardiotoxicity. Its quantifiable inhibition of the cardiac sarcoplasmic reticulum Ca2+-ATPase (IC50 = 4.5 μg/mL) and Na+/K+-ATPase (IC50 = 5.40 μg/mL) [1] makes it the definitive probe for studying metabolite-driven ion pump dysfunction. Using doxorubicinol instead of the parent drug allows researchers to dissect metabolite-specific pathways from doxorubicin's direct effects on topoisomerase II and DNA intercalation.

Screening and Validation of Cardioprotective Agents

Given its potent and specific inhibition of key cardiac ion pumps, doxorubicinol serves as a critical positive control or challenge agent in high-throughput screens for cardioprotective compounds. The well-defined IC50 values [1] provide a robust benchmark for assessing the efficacy of potential inhibitors of metabolite-induced toxicity. Its use enables the development of adjunct therapies aimed at mitigating the cardiotoxic side effects of doxorubicin without compromising its anti-cancer activity [2].

Pharmacokinetic and Metabolic Profiling in Preclinical Models

The quantifiable formation rate of doxorubicinol from doxorubicin in human heart cytosol (3.9 nmol/mg protein/4h) [3] establishes it as a key analyte for pharmacokinetic studies. Monitoring doxorubicinol levels in plasma or cardiac tissue is crucial for understanding individual variability in cardiotoxicity risk, especially in studies evaluating the impact of genetic polymorphisms (e.g., CBR1) or drug-drug interactions (e.g., with taxanes) on metabolite formation [4].

Analytical Method Development and Validation Reference Standard

Doxorubicinol is required as a high-purity reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for the quantification of doxorubicin and its metabolites in biological matrices. Its distinct chromatographic and mass spectrometric properties relative to doxorubicin [5] make it an indispensable calibrator for accurate therapeutic drug monitoring and toxicokinetic assessments in both preclinical and clinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.